2,3,7,8-Tetraacetoxydibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8-Tetraacetoxydibenzofuran is a chemical compound with the molecular formula C20H16O9 It is a derivative of dibenzofuran, where four acetoxy groups are attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Tetraacetoxydibenzofuran typically involves the acetylation of dibenzofuran. The process begins with the preparation of dibenzofuran, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 2,3,7, and 8 positions on the dibenzofuran ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3,7,8-Tetraacetoxydibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of dibenzofuran-2,3,7,8-tetraquinone.
Reduction: Formation of 2,3,7,8-tetrahydroxydibenzofuran.
Substitution: Formation of various substituted dibenzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,7,8-Tetraacetoxydibenzofuran has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetraacetoxydibenzofuran involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then interact with various enzymes and receptors in biological systems. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran: A chlorinated analog with different chemical properties and environmental impact.
2,3,7,8-Tetramethoxydibenzofuran: A methoxy-substituted analog with distinct reactivity and applications.
Dibenzofuran: The parent compound, which lacks the acetoxy groups and has different chemical behavior.
Uniqueness: 2,3,7,8-Tetraacetoxydibenzofuran is unique due to the presence of four acetoxy groups, which impart specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and industrial uses.
Properties
IUPAC Name |
(3,7,8-triacetyloxydibenzofuran-2-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O9/c1-9(21)25-17-5-13-14-6-18(26-10(2)22)20(28-12(4)24)8-16(14)29-15(13)7-19(17)27-11(3)23/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFADNKIYRPQYJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323347 |
Source
|
Record name | Dibenzo[b,d]furan-2,3,7,8-tetrayl tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145386-12-5 |
Source
|
Record name | Dibenzo[b,d]furan-2,3,7,8-tetrayl tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.